molecular formula C8H12BrNO B2826064 4-(Bromomethyl)-5-isopropyl-3-methylisoxazole CAS No. 2138235-56-8

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole

Cat. No.: B2826064
CAS No.: 2138235-56-8
M. Wt: 218.094
InChI Key: ZHNODQYNJXVPND-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole (CAS 2138235-56-8) is a high-purity chemical reagent with the molecular formula C8H12BrNO and a molecular weight of 218.09 g/mol . This compound is classified as a bromomethylated isoxazole, a class of heterocyclic compounds known for their significant utility in synthetic and medicinal chemistry. The reactive bromomethyl group on the isoxazole core makes this compound a valuable alkylating agent and a versatile building block for researchers. It is primarily used to introduce the 5-isopropyl-3-methylisoxazole moiety into more complex molecules via nucleophilic substitution reactions, such as the synthesis of novel chemical entities for pharmaceutical research and the development of agrochemicals . The specific substitution pattern on the isoxazole ring can influence the pharmacodynamic and pharmacokinetic properties of the resulting molecules, making this compound a key intermediate in structure-activity relationship (SAR) studies. This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications . Researchers should note that this compound requires careful handling. It is associated with specific hazard statements, including the potential to cause skin corrosion or serious eye damage (H314) and specific target organ toxicity upon single exposure (H335) . Appropriate personal protective equipment and handling in a well-ventilated place are essential. It is typically stored under cold-chain conditions to ensure stability .

Properties

IUPAC Name

4-(bromomethyl)-3-methyl-5-propan-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-5(2)8-7(4-9)6(3)10-11-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNODQYNJXVPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CBr)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-isopropyl-3-methylisoxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-isopropyl-3-methylisoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of dehalogenated or reduced derivatives.

Scientific Research Applications

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: Used in the preparation of functional materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-isopropyl-3-methylisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Insights :

  • Electron-Donating vs. Withdrawing Groups : The target’s isopropyl group (electron-donating) contrasts with trifluoromethoxy (electron-withdrawing) in 4o and cyclopropyl in , affecting electronic density and reactivity.
  • Bromine Placement : The bromomethyl group in the target differs from aromatic bromine in 4c and 4o, altering steric accessibility for reactions.
  • Functional Group Diversity : Carboxylic acid derivatives () exhibit higher polarity compared to the target’s lipophilic isopropyl group .

Spectral and Analytical Data Comparison

Available spectral data for analogs highlight key differences:

Compound (Source) 1H NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Mass Spectrometry (m/z)
Target Compound Not available Not available Not available
4c () 7.93–7.68 (m, aromatic), 3.86 (s, OCH3) Not reported Not reported
4o () 7.81–7.74 (m, aromatic), 6.88 (s, isoxazole) Not reported Not reported
Example 5.21 (Pyrazolone derivative, ) Not reported Not reported [M+H]+ 331

Key Observations :

  • Aromatic protons in 4c and 4o show complex splitting due to substituted phenyl groups .
  • Methoxy (δ 3.86 in 4c) and trifluoromethoxy groups (δ 6.88 in 4o) produce distinct NMR signals.

Physicochemical and Functional Properties

  • Lipophilicity : The target’s isopropyl group enhances lipid solubility compared to polar carboxylic acid derivatives () .
  • Reactivity : Bromomethyl enables alkylation or cross-coupling, whereas bromophenyl groups (4c, 4o) favor Suzuki-Miyaura reactions .
  • Stability : Brominated isoxazoles (e.g., ) may require storage under inert conditions due to light sensitivity .

Biological Activity

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromomethyl group at the 4-position and isopropyl and methyl substituents at the 5 and 3-positions of the isoxazole ring, respectively. This unique arrangement may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that isoxazole derivatives often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer effects.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from key studies:

Cell Line IC50 (µM) Mechanism of Action
SK-BR-3 (Breast Cancer)45.76Inhibition of Hsp90-related client proteins
MCF-7 (Breast Cancer)33.17Modest antiproliferative activity
HCT116 (Colon Cancer)<30Limited growth inhibition

These results suggest that while the compound shows some level of activity against these cancer cell lines, it may not be as potent as other known inhibitors such as BIIB021 and 17-AAG .

The mechanism by which this compound exerts its anticancer effects appears to be linked to its interaction with heat shock protein 90 (Hsp90). Hsp90 is crucial for the stability and function of many oncoproteins. Compounds that inhibit Hsp90 can lead to the degradation of these proteins, thereby exerting an antiproliferative effect on cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the isoxazole ring can significantly impact biological activity. For instance, variations in substituents at different positions of the isoxazole can enhance or diminish potency against specific targets. Compounds with increased lipophilicity often show improved cellular permeability and activity .

Case Studies

Several case studies have highlighted the potential applications of isoxazole derivatives in cancer therapy:

  • Case Study on SK-BR-3 Cells : A study evaluated a series of isoxazole derivatives, including this compound, showing an IC50 value of approximately 45.76 µM against SK-BR-3 cells, indicating moderate effectiveness in inhibiting breast cancer cell proliferation .
  • Anti-inflammatory Properties : Another study explored the anti-inflammatory potential of related isoxazoles, suggesting that these compounds might also mitigate inflammatory responses through similar mechanisms involving Hsp90 inhibition .

Q & A

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-5-isopropyl-3-methylisoxazole?

The synthesis typically involves cyclization and functionalization steps. A widely used method starts with the formation of the isoxazole core via [3+2] cycloaddition between a nitrile oxide (generated in situ from hydroxamoyl chloride) and an alkyne derivative. For bromomethyl introduction, post-cyclization bromination using N-bromosuccinimide (NBS) under radical or photolytic conditions is effective . The isopropyl and methyl substituents are often introduced via pre-functionalized precursors, such as isopropyl-substituted alkynes or methylated nitrile oxides. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side products like regioisomers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions. The bromomethyl group (-CH2Br\text{-CH}_2\text{Br}) shows characteristic splitting patterns (e.g., 1H^1H: δ 4.2–4.5 ppm, AB quartet; 13C^{13}C: δ 25–30 ppm for CH2Br\text{CH}_2\text{Br}) .
  • IR : Stretching frequencies for the isoxazole ring (C=N at ~1610 cm1^{-1}, C-O at ~1250 cm1^{-1}) and bromomethyl (C-Br at ~560 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C9H13BrNO\text{C}_9\text{H}_{13}\text{Br}\text{N}\text{O}, expected [M+H]+^+ = 248.0084) and fragmentation patterns .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or transition-metal-catalyzed functionalization. For instance, palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups, enabling structural diversification. However, steric hindrance from the isopropyl group may reduce reaction efficiency, requiring optimized ligands (e.g., XPhos) and elevated temperatures . Kinetic studies using 1H^1H-NMR or LC-MS can track reaction progress and competing pathways (e.g., debromination) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} values in enzyme inhibition assays) often arise from variations in:

  • Purity : Residual solvents or regioisomers (e.g., 5-bromo vs. 4-bromo derivatives) can skew results. Validate purity via HPLC (>98%) and DSC (melting point consistency) .
  • Assay Conditions : Buffer pH, ionic strength, and co-solvents (e.g., DMSO) affect solubility and activity. Standardize protocols across replicates .
  • Structural Confirmation : Misassignment of substituent positions (e.g., isopropyl vs. tert-butyl) can invalidate SAR conclusions. Use X-ray crystallography or 2D NMR (NOESY) for unambiguous structural verification .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Docking Studies : Model interactions between the bromomethyl group and hydrophobic pockets of target proteins (e.g., kinases). Software like AutoDock Vina identifies optimal substitution patterns .
  • QSAR : Correlate electronic parameters (Hammett σ) of substituents with activity data to predict potency. For example, electron-withdrawing groups on the isoxazole ring may enhance binding to charged active sites .
  • MD Simulations : Assess stability of ligand-protein complexes over time, identifying residues critical for binding .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate brominated products from unreacted precursors .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by sharp melting points (e.g., 72–74°C, as reported for analogous compounds) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve regioisomers .

Q. How to mitigate decomposition during storage?

  • Temperature : Store at –20°C under argon to prevent radical-mediated degradation of the bromomethyl group .
  • Light Exposure : Amber vials reduce photolytic debromination .
  • Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis .

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